pyrazine-2,6-dicarbonitrile
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Overview
Description
pyrazine-2,6-dicarbonitrile is a heterocyclic compound with the molecular formula C6H2N4. It is a derivative of pyrazine, characterized by the presence of two cyano groups at the 2 and 6 positions of the pyrazine ring. This compound is known for its chemical stability and versatility, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that this compound undergoes biotransformation by rhodococcus erythropolis a4
Mode of Action
The mode of action of 2,6-Pyrazinedicarbonitrile involves its transformation into different compounds. Specifically, 2,6-Pyrazinedicarbonitrile is hydrated by Rhodococcus erythropolis A4 to 6-cyanopyridine-2-carboxamide . This transformation suggests that 2,6-Pyrazinedicarbonitrile interacts with its targets through a hydration reaction.
Biochemical Pathways
The transformation of 2,6-pyrazinedicarbonitrile into 6-cyanopyridine-2-carboxamide suggests that it may be involved in the metabolic pathways of these compounds
Pharmacokinetics
Its transformation into 6-cyanopyridine-2-carboxamide suggests that it is metabolized in the presence of rhodococcus erythropolis a4
Result of Action
Its transformation into 6-cyanopyridine-2-carboxamide suggests that it may have an impact on the cells where this transformation occurs
Action Environment
It’s known that the transformation of 2,6-pyrazinedicarbonitrile into 6-cyanopyridine-2-carboxamide is facilitated by rhodococcus erythropolis a4 , suggesting that the presence of this organism in the environment could influence the action of 2,6-Pyrazinedicarbonitrile.
Biochemical Analysis
Biochemical Properties
It has been reported that 2,6-Pyrazinedicarbonitrile can undergo biotransformation by Rhodococcus erythropolis A4 to 6-cyanopyridine-2-carboxamide . This suggests that it may interact with certain enzymes and other biomolecules in biochemical reactions.
Molecular Mechanism
Its transformation to 6-cyanopyridine-2-carboxamide by Rhodococcus erythropolis A4 suggests that it may interact with certain enzymes and potentially influence gene expression .
Temporal Effects in Laboratory Settings
It has been reported that 2,6-Pyrazinedicarbonitrile can be transformed into 2,6-pyridinedicarboxamide after 118 hours , indicating that it may have long-term effects on cellular function in in vitro studies.
Metabolic Pathways
Its transformation by Rhodococcus erythropolis A4 suggests that it may be involved in certain metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
pyrazine-2,6-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of pyrazine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, yielding this compound as a white crystalline solid .
Another method involves the biotransformation of heterocyclic dinitriles by Rhodococcus erythropolis and fungal nitrilases. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
pyrazine-2,6-dicarbonitrile undergoes several types of chemical reactions, including:
Hydration: The compound can be hydrated to form 2,6-pyrazinedicarboxamide under mild conditions using nitrile hydratase.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other functional groups.
Cyclization: The compound can be used to synthesize bis-tetrazoles and other heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium methoxide, ammonium chloride, and lithium chloride. These reactions often occur under anhydrous conditions and may require heating .
Major Products Formed
Major products formed from reactions involving this compound include 2,6-pyrazinedicarboxamide, bis-tetrazoles, and various substituted pyrazine derivatives .
Scientific Research Applications
pyrazine-2,6-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds and ligands.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and biotransformation processes.
Industry: This compound is employed in the production of dyes, pigments, and other specialty chemicals .Comparison with Similar Compounds
Similar Compounds
2,3-Pyrazinedicarbonitrile: Another pyrazine derivative with cyano groups at the 2 and 3 positions.
2,4-Pyrazinedicarbonitrile: A compound with cyano groups at the 2 and 4 positions, known for its different reactivity compared to pyrazine-2,6-dicarbonitrile.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its stability make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
pyrazine-2,6-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4/c7-1-5-3-9-4-6(2-8)10-5/h3-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTNLQQGRYTCJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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